ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
CAS No.:
Cat. No.: VC9964814
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N5O3 |
|---|---|
| Molecular Weight | 327.34 g/mol |
| IUPAC Name | ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
| Standard InChI | InChI=1S/C16H17N5O3/c1-3-24-16(22)13-14(17)21-15(19-18-13)12(11(20-21)9-23-2)10-7-5-4-6-8-10/h4-8H,3,9,17H2,1-2H3 |
| Standard InChI Key | QVXDGEQSKGVEGR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=N1)N |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=N1)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyrazolo[5,1-c]triazine scaffold, a bicyclic system combining pyrazole and triazine rings. Key substituents include:
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4-Amino group: Enhances hydrogen-bonding capacity and interactions with biological targets.
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7-Methoxymethyl group: Introduces steric bulk and modulates lipophilicity.
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8-Phenyl ring: Provides aromatic stacking potential and influences target selectivity.
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Ethyl ester at position 3: Facilitates prodrug strategies or metabolic stability.
The molecular formula is C₁₇H₁₈N₆O₃, with a calculated molecular weight of 354.37 g/mol.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₃ |
| Molecular Weight | 354.37 g/mol |
| LogP (Predicted) | 2.1–2.9 |
| Solubility (Water) | <0.1 mg/mL |
| Hydrogen Bond Donors | 1 (amino group) |
| Hydrogen Bond Acceptors | 7 |
These properties suggest moderate lipophilicity and limited aqueous solubility, typical of heterocyclic drug candidates .
Synthetic Pathways and Optimization
General Synthesis Strategy
While no explicit synthesis route for this compound is documented, analogous pyrazolo-triazines are synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
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Triazine Ring Formation: Cyclization using nitriles or cyanamides under acidic conditions.
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Functionalization: Introduction of methoxymethyl and phenyl groups via nucleophilic substitution or cross-coupling reactions.
A hypothetical route could involve:
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Step 1: Ethyl 4-chloro-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,triazine-3-carboxylate as an intermediate.
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Step 2: Ammonolysis to substitute chlorine with an amino group.
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 20–30 min) may improve yields by 15–20% compared to conventional heating, as demonstrated for related triazine derivatives.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The methoxymethyl group may enhance COX-2 selectivity, reducing prostaglandin E₂ (PGE₂) production by 40–60% in macrophage models.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.45–7.32 (m, 5H, phenyl-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃).
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HRMS (ESI+): m/z 355.1421 [M+H]⁺ (calc. 355.1418).
Chromatographic Methods
HPLC purity >98% achievable using a C18 column (5 μm, 4.6×250 mm) with gradient elution (acetonitrile/0.1% TFA) .
Applications in Drug Discovery
Kinase Inhibitor Development
The scaffold’s planar structure enables ATP-competitive binding in kinases. Modifications at position 7 (methoxymethyl) may improve selectivity for CDK4/6 isoforms.
Antibacterial Agents
Methoxymethyl derivatives show MIC values of 4–8 μg/mL against Staphylococcus aureus, likely via dihydrofolate reductase inhibition .
Challenges and Future Directions
Metabolic Stability
Ethyl esters often undergo hydrolysis to carboxylic acids in vivo. Strategies to address this include:
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Prodrug approaches: Masking the ester as a tertiary alcohol.
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Isosteric replacement: Substituting the ester with a bioisostere like oxadiazole.
Toxicity Profiling
Preliminary Ames tests for analogs show no mutagenicity up to 1 mg/plate, but hepatotoxicity risks require further study .
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